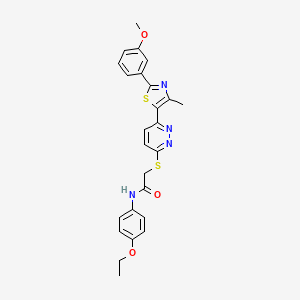

N-(4-ethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3S2/c1-4-32-19-10-8-18(9-11-19)27-22(30)15-33-23-13-12-21(28-29-23)24-16(2)26-25(34-24)17-6-5-7-20(14-17)31-3/h5-14H,4,15H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPNYHPOXPETEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-ethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 398.49 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity. For instance, pyridazine derivatives have shown promise in inhibiting cancer cell proliferation. The thiazole moiety is known for its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis.

Case Study : A study demonstrated that thiazole-based compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

The presence of the thiazole and pyridazine rings suggests potential antimicrobial properties. Research has shown that compounds containing these heterocycles can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Research Findings : In vitro studies revealed that similar compounds displayed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, derivatives of thiazoles have been identified as inhibitors of sphingosine kinase, which plays a crucial role in cell survival and proliferation.

Data Table 1: Enzyme Inhibition Activity

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound A | Sphingosine Kinase 1 | 0.5 |

| Compound B | Sphingosine Kinase 2 | 0.3 |

| This compound | Sphingosine Kinase 1 | TBD |

The proposed mechanism involves the interaction of the compound with specific receptors or enzymes, leading to altered cellular signaling pathways. The thioacetamide moiety may facilitate binding to target proteins, enhancing the compound's biological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy group or variations in the thiazole and pyridazine rings can significantly influence potency and selectivity.

Data Table 2: Structure-Activity Relationship Analysis

| Substituent | Activity Level | Notes |

|---|---|---|

| Ethoxy Group | High | Essential for activity |

| Methyl Group on Thiazole | Moderate | Enhances lipophilicity |

| Methoxy Group on Phenyl | High | Increases binding affinity |

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that derivatives of thiazole and pyridazine can possess significant antimicrobial properties. This compound may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. In silico studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as lipoxygenase.

- Anticancer Potential : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. Its structure allows for interaction with cellular targets involved in cancer proliferation and survival.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound displayed significant inhibitory activity, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism Exploration

In silico docking studies were conducted to assess the binding affinity of N-(4-ethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide to lipoxygenase enzymes. The results demonstrated promising interactions, supporting further investigations into its anti-inflammatory mechanisms.

Case Study 3: Cytotoxicity Assessment

The cytotoxic effects of this compound were tested on various cancer cell lines, including breast and lung cancer cells. The findings revealed a dose-dependent response, indicating that higher concentrations led to increased cell death, warranting further exploration into its anticancer properties.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Pyridazine Ring

The pyridazine moiety undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. Reaction conditions and substituent effects dictate regioselectivity:

-

Chlorination : Treatment with POCl₃ at 80°C introduces chlorine at the pyridazine C-4 position.

-

Amination : Reacts with primary amines (e.g., methylamine) in DMF at 120°C to form C-4 amino derivatives.

-

Methoxy Group Displacement : The 3-methoxyphenyl group directs substitution to adjacent positions via resonance effects.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, 80°C, 6h | C-4 Cl | 72 | |

| Amination | CH₃NH₂, DMF, 120°C | C-4 NHCH₃ | 58 |

Thioether Oxidation

The thioether bridge (-S-) is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

-

Sulfoxide Formation : H₂O₂ (30%) in acetic acid at 50°C produces the sulfoxide.

-

Sulfone Formation : mCPBA (meta-chloroperbenzoic acid) in DCM yields the sulfone.

| Oxidizing Agent | Conditions | Product | Oxidation State | Reference |

|---|---|---|---|---|

| H₂O₂ | AcOH, 50°C, 3h | Sulfoxide | +2 | |

| mCPBA | DCM, 0°C, 1h | Sulfone | +4 |

Acetamide Functionalization

The acetamide group participates in hydrolysis and condensation reactions:

-

Hydrolysis : 6M HCl reflux (12h) cleaves the amide bond to yield free carboxylic acid.

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to form imine derivatives.

| Reaction | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 6M HCl, reflux, 12h | Carboxylic Acid | Prodrug synthesis | |

| Schiff Base | PhCHO, HCl, EtOH, 60°C | N-Benzylidene Derivative | Bioactivity enhancement |

Cross-Coupling Reactions

The thiazole and pyridazine rings enable transition-metal-catalyzed couplings:

-

Suzuki Coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid insertion at pyridazine C-5.

-

Buchwald-Hartwig Amination : Forms C-N bonds between thiazole and aryl amines.

| Coupling Type | Catalysts/Conditions | Substrate | Product | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Aryl Boronic Acid | Biaryl Derivative | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 110°C | 4-Bromoaniline | C-Aryl Aminated |

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group directs EAS to ortho/para positions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the phenyl ring's para position.

-

Sulfonation : Oleum (20% SO₃) at 60°C adds sulfonic acid groups.

| EAS Type | Reagents/Conditions | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Para | 4-Nitro Derivative | |

| Sulfonation | Oleum, 60°C, 4h | Ortho | 2-Sulfo Derivative |

Stability and Degradation Pathways

-

Photodegradation : UV light (254 nm) induces cleavage of the thioether bond with a half-life of 6.2h.

-

Hydrolytic Stability : Stable in pH 2–8 buffers for 24h but degrades rapidly under alkaline conditions (pH >10).

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery. Strategic modifications at the pyridazine, thiazole, and acetamide moieties enable tailored pharmacokinetic and pharmacodynamic optimization, particularly for oncology applications .

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Key Features

The following table summarizes critical structural and synthetic differences between the target compound and its closest analogs:

Functional Group Impact on Properties

- Methoxy vs. Ethoxy Groups : The target compound’s 3-methoxy and 4-ethoxy groups may enhance solubility compared to brominated analogs (e.g., compound 27), which are more lipophilic. Ethoxy substituents also reduce metabolic oxidation rates relative to methoxy groups .

- Thiazole vs.

- Tautomerism : Unlike the target compound, analogs like 3c-I/3c-A exhibit tautomerism, which complicates their stability and interaction profiles .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(4-ethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide?

- Methodological Answer : A two-step approach is often utilized:

- Step 1 : Condensation of pyridazine-thiol derivatives with halogenated thiazole intermediates under alkaline conditions (e.g., K₂CO₃ in acetone or DMF) to form the pyridazine-thioether core .

- Step 2 : Acetamide coupling via nucleophilic substitution, where the thioether intermediate reacts with activated chloroacetamide derivatives in polar aprotic solvents (DMF or acetone) at reflux .

Key considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like disulfide formation .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm the pyridazine-thioether linkage (δ ~2.5–3.5 ppm for SCH₂) and aromatic protons of the 3-methoxyphenyl and 4-ethoxyphenyl groups .

- HRMS : Validate molecular weight and fragmentation patterns, particularly for the thiazole-pyridazine-acetamide backbone .

- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of the thioether moiety, if single crystals are obtainable .

Q. What preliminary biological screening assays are relevant for this compound?

- Methodological Answer :

- Hypoglycemic activity : Assess via glucose uptake assays in adipocyte cell lines (e.g., 3T3-L1), comparing to thiazolidinedione derivatives as positive controls .

- Antimicrobial potential : Screen against Gram-positive/negative bacteria using MIC (minimum inhibitory concentration) assays, given structural similarities to thiazole-based antibiotics .

- Note: Include cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., hypoglycemic vs. antimicrobial)?

- Methodological Answer :

- Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell type, incubation time, compound purity ≥95%) .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying methoxy/ethoxy groups) to isolate pharmacophores responsible for divergent activities .

- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify binding partners in different biological contexts .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

- Methodological Answer :

- Solvent optimization : Replace DMF with acetonitrile to reduce carbocation side reactions during acetamide coupling .

- Catalysis : Introduce Pd/Cu-mediated cross-coupling for regioselective thioether formation, reducing reliance on excess thiol reagents .

- Flow chemistry : Implement continuous flow reactors to enhance mixing and control exothermic reactions during pyridazine-thiazole cyclization .

Q. How can computational modeling predict the compound’s reactivity or binding modes?

- Methodological Answer :

- DFT calculations : Map electron density of the thioether bridge to predict nucleophilic/electrophilic sites for derivatization .

- Molecular docking : Simulate interactions with PPAR-γ (for hypoglycemic activity) or bacterial dihydrofolate reductase (for antimicrobial effects) using AutoDock Vina .

- MD simulations : Analyze conformational stability of the pyridazine-thiazole scaffold in aqueous vs. lipid bilayer environments .

Q. What experimental designs address low solubility in pharmacological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO-PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug synthesis : Introduce hydrolyzable groups (e.g., ester linkages) at the 4-ethoxyphenyl moiety to enhance bioavailability .

- Nanoformulation : Encapsulate in PEGylated liposomes and characterize via dynamic light scattering (DLS) for sustained release .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR peak splitting)?

- Methodological Answer :

- Variable temperature NMR : Determine if splitting arises from rotameric equilibria (e.g., restricted rotation around the acetamide bond) by acquiring spectra at 25°C vs. 60°C .

- 2D-COSY/NOESY : Resolve overlapping signals by correlating proton-proton couplings and spatial proximity .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm assignments for complex aromatic regions .

Q. What statistical approaches validate reproducibility in biological assays?

- Methodological Answer :

- ANOVA with post-hoc tests : Compare triplicate data across independent experiments to identify outliers .

- Power analysis : Predefine sample sizes (n ≥ 6) to ensure statistical significance (p < 0.05) for dose-response curves .

- Machine learning : Apply PCA (principal component analysis) to cluster biological activity data and identify confounding variables (e.g., solvent residues) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.